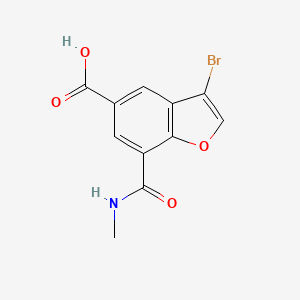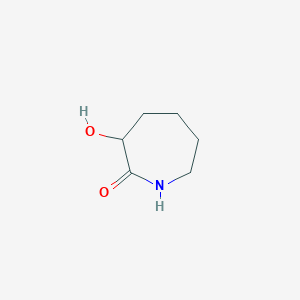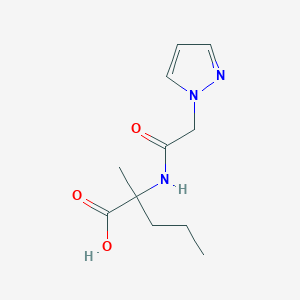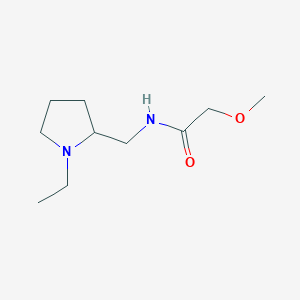
3-(Thiophen-2-yl)-N-(1h-1,2,4-triazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Thiophen-2-yl)-N-(1h-1,2,4-triazol-5-yl)propanamide is an organic compound that features a thiophene ring and a triazole ring connected by a propanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-2-yl)-N-(1h-1,2,4-triazol-5-yl)propanamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Formation of the Triazole Ring: The triazole ring is often synthesized via the Huisgen cycloaddition reaction, which involves the reaction of azides with alkynes.
Linking the Rings: The thiophene and triazole rings are linked through a propanamide chain, which can be introduced via amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
3-(Thiophen-2-yl)-N-(1h-1,2,4-triazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: Both the thiophene and triazole rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted thiophene and triazole derivatives.
Aplicaciones Científicas De Investigación
3-(Thiophen-2-yl)-N-(1h-1,2,4-triazol-5-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an antifungal or antiviral agent.
Industry: Utilized in the development of advanced materials, such as conductive polymers and coordination polymers.
Mecanismo De Acción
The mechanism of action of 3-(Thiophen-2-yl)-N-(1h-1,2,4-triazol-5-yl)propanamide depends on its specific application:
Antimicrobial Activity: It may inhibit the growth of microorganisms by interfering with their metabolic pathways.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific molecular pathways.
Material Science: It may enhance the properties of materials by contributing to their structural integrity and electronic properties.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Thiophen-2-yl)-N-(1h-1,2,4-triazol-3-yl)propanamide
- 3-(Thiophen-2-yl)-N-(1h-1,2,4-triazol-4-yl)propanamide
- 3-(Thiophen-2-yl)-N-(1h-1,2,4-triazol-1-yl)propanamide
Uniqueness
3-(Thiophen-2-yl)-N-(1h-1,2,4-triazol-5-yl)propanamide is unique due to the specific positioning of the triazole ring, which can influence its reactivity and interaction with biological targets. This positioning can result in different biological activities and material properties compared to its isomers.
Propiedades
Fórmula molecular |
C9H10N4OS |
|---|---|
Peso molecular |
222.27 g/mol |
Nombre IUPAC |
3-thiophen-2-yl-N-(1H-1,2,4-triazol-5-yl)propanamide |
InChI |
InChI=1S/C9H10N4OS/c14-8(12-9-10-6-11-13-9)4-3-7-2-1-5-15-7/h1-2,5-6H,3-4H2,(H2,10,11,12,13,14) |
Clave InChI |
ZVCUUEZPYWRLKM-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)CCC(=O)NC2=NC=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N,N'-bis[3-(trifluoromethyl)phenyl]pentanediamide](/img/structure/B14912124.png)


![4-{2-[(E)-2-nitroethenyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B14912146.png)
![2-[(5-Formylfuran-2-yl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B14912148.png)


![[1-(Ethylaminomethyl)cyclobutyl]methanol](/img/structure/B14912157.png)


